molecular formula C15H20N4O2S B5323496 N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5323496
M. Wt: 320.4 g/mol
InChI Key: PVICCHQELCQYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that belongs to the family of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agricultural chemistry.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and good biocompatibility. In animal studies, it has been found to have no adverse effects on liver and kidney function. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its high purity and low toxicity. It is also relatively easy to synthesize. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research and development of N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is the investigation of its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and efficacy in different types of cancer. Additionally, its potential applications in agricultural chemistry, particularly in the control of plant diseases caused by fungi and bacteria, should be further explored. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability may enhance its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 5-ethyl-4-methyl-1,2,4-triazole-3-thiol in the presence of a base to form the final product. The synthesis method is relatively simple and yields a high purity compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential use as an anticancer agent. In agricultural chemistry, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-13-17-18-15(19(13)3)22-10-14(20)16-11-8-6-7-9-12(11)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVICCHQELCQYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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